molecular formula C7H7N3O2 B103202 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 15911-16-7

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B103202
CAS No.: 15911-16-7
M. Wt: 165.15 g/mol
InChI Key: DINKYECDKUZHJM-UHFFFAOYSA-N
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Description

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of isoxazoles and pyridazines

Scientific Research Applications

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- has been identified as a potential substrate for new aldose reductase inhibitors . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes.

Future Directions

As a potential substrate for new aldose reductase inhibitors , ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- may have future applications in the development of treatments for complications of diabetes. Its versatile nature also allows for diverse applications in various fields, including drug discovery, material science, and catalysis, suggesting a wide range of potential future directions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

    ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE: The parent compound without the 3,4-dimethyl substitution.

    PYRAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE: A similar compound with a pyrazole ring instead of an isoxazole ring.

Uniqueness

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to the presence of the 3,4-dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINKYECDKUZHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166587
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-16-7
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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